BRL 35135A - 86615-41-0

BRL 35135A

Catalog Number: EVT-3203557
CAS Number: 86615-41-0
Molecular Formula: C20H25BrClNO4
Molecular Weight: 458.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BRL 35135A, also known by its chemical identifier 86615-41-0, is a synthetic compound that acts as a selective agonist for the beta-3 adrenergic receptor. This compound has garnered attention in scientific research due to its potential applications in obesity treatment and metabolic disorders. It is classified as a beta-adrenergic receptor modulator, specifically targeting the beta-3 subtype, which plays a significant role in regulating energy expenditure and lipid metabolism.

Synthesis Analysis

The synthesis of BRL 35135A involves multiple steps, beginning with the alkylation of 4-hydroxybenzaldehyde using methyl chloroacetate in boiling acetone. This reaction occurs in the presence of potassium carbonate and a catalytic quantity of potassium iodide, yielding methyl 4-formylphenoxyacetate. The subsequent steps involve:

  1. Condensation with Nitroethane: Methyl 4-formylphenoxyacetate is condensed with nitroethane in glacial acetic acid using n-butylamine as a catalyst to produce nitrostyrene.
  2. Reduction: The nitrostyrene undergoes reduction using steel wool and a mixture of glacial acetic acid and methanol, resulting in methyl 4-(2-oxopropyl)phenoxyacetate.
  3. Final Coupling: This intermediate is then condensed with alpha-(aminomethyl-3-chlorobenzenemethanol) and subsequently hydrogenated with platinum in methyl acetate to yield a mixture of diastereomers, which can be purified through fractional crystallization and recrystallization from a methyl acetate-methanol solution.
Molecular Structure Analysis

The molecular structure of BRL 35135A can be described by its empirical formula, which includes various functional groups contributing to its biological activity. The compound features a phenolic structure with substituents that facilitate its interaction with the beta-3 adrenergic receptor. Detailed structural data can be obtained through spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.

Chemical Reactions Analysis

BRL 35135A is involved in several chemical reactions typical for beta-adrenergic agonists:

  1. Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and impact its biological activity.
  2. Reduction: As indicated in the synthesis process, reduction reactions are essential for converting nitro groups to amines.
  3. Substitution Reactions: Substitution reactions involving nucleophiles are key in forming the final product from various intermediates.

The reagents commonly used include potassium carbonate, potassium iodide, nitroethane, n-butylamine, and platinum catalysts .

Mechanism of Action

BRL 35135A exerts its physiological effects primarily through agonistic action on the beta-3 adrenergic receptor. This receptor is predominantly expressed in brown adipose tissue, where it plays a crucial role in regulating thermogenesis and lipid metabolism. Upon binding to the receptor, BRL 35135A stimulates lipolysis and enhances metabolic rate, leading to increased energy expenditure and potential weight loss benefits.

Research has shown that activation of the beta-3 adrenergic receptor can lead to:

  • Increased thermogenesis
  • Enhanced oxidation of free fatty acids
  • Improved insulin sensitivity
  • Reduction in body fat mass .
Physical and Chemical Properties Analysis

BRL 35135A possesses distinct physical and chemical properties that contribute to its functionality:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents like methanol and acetic acid but may have limited solubility in water.
  • Stability: The compound's stability can be influenced by environmental conditions such as pH and temperature.

These properties are critical for understanding how BRL 35135A behaves under various experimental conditions and its potential efficacy as a therapeutic agent.

Applications

BRL 35135A has significant applications in scientific research, particularly concerning obesity and metabolic disorders:

  1. Obesity Research: It has been shown to reduce body weight in obese diabetic rat models by enhancing thermogenesis and lipid metabolism.
  2. Metabolic Studies: The compound is utilized to study lipid metabolism dynamics and insulin resistance mechanisms.
  3. Therapeutic Potential: Given its role as a beta-3 adrenergic receptor agonist, BRL 35135A is being explored for potential use in human obesity treatments and related metabolic conditions .
Introduction to β3-Adrenoceptor Agonism in Metabolic Regulation

Historical Context of β-Adrenoceptor Subtype Classification and Therapeutic Targeting

The classification of β-adrenergic receptors (β-ARs) represents a cornerstone in receptor pharmacology, fundamentally shaping therapeutic strategies for metabolic, cardiovascular, and respiratory diseases. Initial characterization by Ahlquist in 1948 divided adrenoceptors into α and β subtypes based on differential tissue responses to catecholamines [3] [10]. This framework expanded significantly in 1967 when Lands et al. identified two β-AR subtypes: β₁ (predominant in cardiac tissue, mediating chronotropic and inotropic effects) and β₂ (mediating vasodilation and bronchodilation) [3] [10]. The third subtype, β₃-AR, remained elusive until the 1980s when functional studies revealed atypical responses in adipocytes that could not be blocked by conventional β₁/β₂ antagonists like propranolol. Arch et al. (1984) first documented these "atypical" receptors in brown adipose tissue (BAT), demonstrating their role in thermogenesis and lipolysis [6] [9].

Molecular confirmation followed in 1989 with the cloning of the human β₃-AR gene, revealing a distinct receptor structure with only 50–57% homology to β₁/β₂ subtypes [3] [7]. This discovery catalyzed the development of selective agonists, including BRL 35135A (chemical name: (R,R)-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-acetic acid methyl ester hydrobromide; molecular formula: C₂₀H₂₅BrClNO₄; molecular weight: 458.77 g/mol), designed to activate β₃-AR with minimal crossover to classical β-ARs [1] [5] [6]. BRL 35135A emerged as a research tool to probe β₃-AR functions, particularly its metabolic effects in adipose tissue and skeletal muscle [6] [9].

Table 1: Evolution of β-Adrenoceptor Subtype Classification

YearMilestoneKey Findings
1948α/β-Adrenoceptor Division (Ahlquist)Differentiated excitatory (α) vs. inhibitory (β) responses to catecholamines
1967β₁/β₂ Subtype Classification (Lands)Defined β₁ (cardiac) and β₂ (vascular/bronchial) based on agonist potencies
1984Atypical β-AR in Adipocytes (Arch)Identified propranolol-resistant receptors activating thermogenesis in BAT
1989Molecular Cloning of Human β₃-AR (Emorine)Confirmed unique gene structure and tissue distribution

Rationale for Atypical β-Adrenoceptor Targeting in Metabolic Diseases

Targeting β₃-ARs offers a mechanistically distinct approach to metabolic regulation by circumventing limitations of classical β-AR agonists. Conventional β₁/β₂ agonists like isoproterenol or salbutamol stimulate insulin secretion, lipolysis, and thermogenesis but concurrently cause tachycardia, hypertension, and hypokalemia due to ubiquitous receptor expression [2] [7]. In contrast, β₃-ARs exhibit restricted tissue distribution—primarily brown/white adipocytes, skeletal muscle, and the gastrointestinal tract—making them ideal for metabolic targeting without cardiotoxicity [3] [7].

BRL 35135A exemplifies this rationale through its selectivity profile and metabolic actions:

  • Receptor Specificity: BRL 35135A binds human β₃-AR with 100-fold greater affinity than β₁/β₂ subtypes, minimizing cardiac stimulation [6] [7]. Functional assays confirm it activates BAT thermogenesis at concentrations 10x lower than those affecting heart rate [9].
  • Lipolytic and Thermogenic Effects: In rodent models, BRL 35135A stimulates glycerol release (EC₅₀: 1.2 nM) and uncoupling protein-1 (UCP1) expression in BAT, increasing energy expenditure by 25–40% [6] [9]. Human studies corroborate elevated free fatty acids (FFA) (+89%) and basal metabolic rate (+15%) after dosing [2].
  • Insulin-Sensitizing Actions: Unlike β₂-agonists, BRL 35135A enhances glucose uptake in skeletal muscle via AMPK activation, independent of insulin signaling. In C2C12 myocytes, 1 pM BRL 35135A increases glucose utilization by 30–60%—effects resistant to β₁/β₂ antagonists [8] [9].

Table 2: Metabolic Effects of BRL 35135A in Preclinical and Human Studies

ParameterEffect of BRL 35135AMechanismβ-AR Mediation
Serum Free Fatty Acids↑ 89% (Human, 8 mg dose)Lipolysis in white adipose tissueβ₂/β₃ (Nadolol-sensitive)
Basal Metabolic Rate↑ 15% (Human, 8 mg dose)UCP1-mediated thermogenesis in BATβ₃ (Partially nadolol-resistant)
Glucose Uptake↑ 30–60% (Mouse soleus/C2C12 cells)AMPK activation in skeletal muscleAtypical site (non-β₁/β₂/β₃)
Glycerol Release↑ 200% (Rat adipocytes, 10 nM)Hormone-sensitive lipase activationβ₃

Critically, human studies demonstrate that BRL 35135A’s thermogenic effects are only partially inhibited by nadolol (blocking β₁/β₂), suggesting β₃-AR involvement [2]. Nevertheless, its insulinotropic and hypokalemic effects remain β₂-mediated, highlighting the nuanced pharmacology of this agent [2] [8]. The compound’s ability to selectively modulate metabolic pathways—without significant β₁-mediated tachycardia—validates β₃-AR agonism as a viable strategy for obesity and type 2 diabetes [7] [9].

Table 3: Key Chemical Data for BRL 35135A

PropertyValue
Chemical Name(R,R)-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-acetic acid methyl ester hydrobromide
SynonymsBRL 35135A, Methylphenoxyacetate derivative
CAS No.Not specified in sources
Molecular FormulaC₂₀H₂₅BrClNO₄
Molecular Weight458.77 g/mol
Physical FormWhite solid
Storage Temperature2–8°C

Properties

CAS Number

86615-41-0

Product Name

BRL 35135A

IUPAC Name

methyl 2-[4-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate;hydrobromide

Molecular Formula

C20H25BrClNO4

Molecular Weight

458.8 g/mol

InChI

InChI=1S/C20H24ClNO4.BrH/c1-14(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-13-20(24)25-2;/h3-9,11,14,19,22-23H,10,12-13H2,1-2H3;1H/t14?,19-;/m0./s1

InChI Key

LPDGLMPJFGGZGN-XEJVECFOSA-N

SMILES

CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O.Br

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O.Br

Isomeric SMILES

CC(CC1=CC=C(C=C1)OCC(=O)OC)NC[C@@H](C2=CC(=CC=C2)Cl)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.